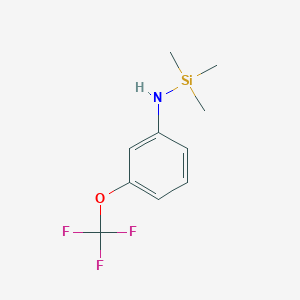

3-Trifluoromethoxy-N-(trimethylsiliyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-Trifluoromethoxy-N-(trimethylsiliyl)aniline has been reported in several studies. One method involves the synthesis of 3-(trifluoromethoxy)aniline from 2-chlorophenol . Another method involves the metalation of the BOC-protected ortho and para isomer with tert-butyllithium, followed by carboxylation .Molecular Structure Analysis

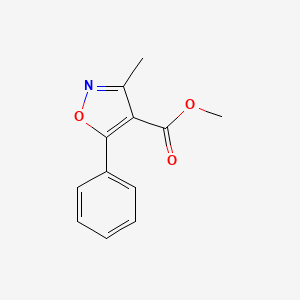

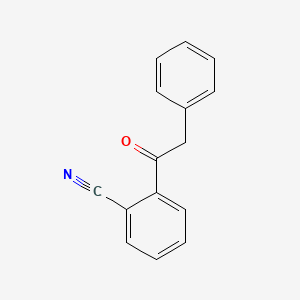

The molecular structure of 3-Trifluoromethoxy-N-(trimethylsiliyl)aniline consists of a trifluoromethoxy group (CF3O-) attached to an aniline (C6H4NH2) molecule. The nitrogen atom in the aniline group is further substituted with a trimethylsilyl group (Si(CH3)3).Aplicaciones Científicas De Investigación

Metalation and Electrophilic Trapping

3-Trifluoromethoxy-N-(trimethylsiliyl)aniline undergoes hydrogen/lithium permutation (metalation) with site selectivity influenced by the N-protective group. This enables electrophilic trapping to produce various acids and other compounds, illustrating its potential in organometallic-mediated aniline functionalization (Leroux, Castagnetti, & Schlosser, 2003).

Corrosion Resistance in Epoxy Coatings

This compound contributes to enhanced corrosion resistance in epoxy coatings. The incorporation of aniline trimer functionalized graphene sheets into epoxy matrix significantly improves long-term anti-corrosion ability and local impedance of artificial defects (Ye et al., 2019).

Synthesis of Novel Siliceous Materials

It plays a role in synthesizing novel electroactive silsesquioxane precursors, contributing to the creation of siliceous materials with specific electrochemical behaviors (Guo et al., 2007).

Mechanochemical Conversion to Aryl Trifluoromethyl Ethers

The compound is pivotal in the development of mechanochemical protocols for converting aromatic amines to aryl trifluoromethyl ethers. This method is significant for introducing OCF3 functionality in organic synthesis and medicinal chemistry (Jakubczyk et al., 2022).

Polymerization and Material Properties

Its role in the polymerization of aniline with peroxydisulfate, resulting in different molecular structures and impacting the formation of conducting polyaniline, is significant (Ćirić-Marjanović et al., 2008).

Enhancing Properties of Natural Rubber Composites

The modification of silica particles with derivatives of this compound improves dispersion, mechanical properties, and antidegradation in natural rubber composites, indicating its potential in material science applications (Tunlert et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

3-(trifluoromethoxy)-N-trimethylsilylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3NOSi/c1-16(2,3)14-8-5-4-6-9(7-8)15-10(11,12)13/h4-7,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUAXSJXKYFOXPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)NC1=CC(=CC=C1)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3NOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trimethyl-N-(3-(trifluoromethoxy)phenyl)silanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Amino-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1324254.png)